molecular formula C13H21NO2 B8740688 3-(Adamantan-1-yl)-3-aminopropanoic acid

3-(Adamantan-1-yl)-3-aminopropanoic acid

Cat. No.: B8740688
M. Wt: 223.31 g/mol
InChI Key: AMRNUEMIMYEDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Adamantan-1-yl)-3-aminopropanoic acid is a β-amino acid derivative featuring the rigid adamantane moiety, a bicyclic hydrocarbon known for enhancing lipophilicity and metabolic stability in drug design. This compound is synthesized via a multi-step process, including the formation of ethyl N-(adamantan-1-yl)-3-aminopropanoate followed by hydrolysis to yield the carboxylic acid derivative. Its synthesis achieves quantitative yields under optimized conditions, as demonstrated by the Rf value of 0.14 (cyclohexane/ethyl acetate 1:1) . The adamantane group imparts unique steric and electronic properties, making this compound a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

3-(1-adamantyl)-3-aminopropanoic acid

InChI

InChI=1S/C13H21NO2/c14-11(4-12(15)16)13-5-8-1-9(6-13)3-10(2-8)7-13/h8-11H,1-7,14H2,(H,15,16)

InChI Key

AMRNUEMIMYEDBK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Adamantane-based compounds often share core structural motifs but differ in substituents, leading to varied physicochemical and biological properties. Key analogues include:

Compound Name Key Structural Features CAS Number Molecular Formula Molecular Weight (g/mol) Reference
3-(Adamantan-1-yl)-3-aminopropanoic acid Adamantane, β-amino acid backbone 182291-66-3* C₁₃H₂₁NO₂ 223.31
1-(3-Isoselenocyanatopropyl)adamantane Adamantane, isoselenocyanate terminal group N/A C₁₃H₁₉NSe 286.25
3-(Adamantan-1-yl)-N-phenylpropanamide Adamantane, propanamide linkage, phenyl group N/A C₁₉H₂₅NO 283.41
Boc-3-amino-3-(adamantan-1-yl)-propionic acid Adamantane, Boc-protected amino acid N/A C₁₈H₂₉NO₄ 323.43

*CAS number corresponds to the hydrochloride salt .

Key Observations:

  • Lipophilicity : The adamantane moiety increases logP values across analogues, enhancing membrane permeability.
  • Functional Groups: Terminal groups (e.g., carboxylic acid, isoselenocyanate, amide) dictate reactivity and biological interactions. For example, the isoselenocyanate group in 1-(3-isoselenocyanatopropyl)adamantane enables selenium-mediated antioxidant activity .

Physicochemical Properties

Property 3-(Adamantan-1-yl)-3-aminopropanoic acid 1-(3-Isoselenocyanatopropyl)adamantane 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione
Melting Point (°C) Not reported Not reported 241–243
Solubility Hydrochloride salt: Soluble in DMSO, MeOH Likely low (hydrophobic adamantane) Insoluble in water; soluble in ethanol
Stability Stable as hydrochloride salt Air-sensitive (Se group) Stable under ambient conditions

Key Observations:

  • The hydrochloride salt form of the target compound improves aqueous solubility, critical for pharmacological applications .
  • Selenium-containing analogues may exhibit oxidative instability, limiting shelf life .

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